molecular formula C16H16FN7O3S B11497492 N-(2-fluorophenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(2-fluorophenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11497492
M. Wt: 405.4 g/mol
InChI Key: FNIURVYAFYFFKP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a fluorophenyl group, a triazole ring, and a nitroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Nitroimidazole Moiety: The nitroimidazole group can be introduced via nitration of an imidazole derivative, followed by alkylation to attach the methyl group.

    Coupling Reactions: The final step involves coupling the triazole derivative with the fluorophenyl acetamide through a sulfanyl linkage. This can be achieved using thiol reagents and appropriate coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the nitroimidazole moiety can be reduced to an amino group under appropriate conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives of the nitroimidazole moiety.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazole and nitroimidazole moieties make it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(2-fluorophenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is of interest due to its potential antimicrobial and antifungal properties. The nitroimidazole group is known for its activity against anaerobic bacteria and protozoa.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is likely related to its ability to interact with specific molecular targets. The nitroimidazole moiety can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. The triazole ring may also contribute to its binding affinity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.

    Fluconazole: A triazole antifungal agent.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

Uniqueness

N-(2-fluorophenyl)-2-({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is unique due to the combination of its fluorophenyl, triazole, and nitroimidazole moieties

Properties

Molecular Formula

C16H16FN7O3S

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H16FN7O3S/c1-10-18-7-15(24(26)27)23(10)8-13-20-21-16(22(13)2)28-9-14(25)19-12-6-4-3-5-11(12)17/h3-7H,8-9H2,1-2H3,(H,19,25)

InChI Key

FNIURVYAFYFFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3F)[N+](=O)[O-]

Origin of Product

United States

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